

A Comprehensive Technical Guide to 4-Chloro-4'-methoxybutyrophenone

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Compound of Interest

Compound Name:	4-Chloro-4'-methoxybutyrophenone
Cat. No.:	B1583663

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Chloro-4'-methoxybutyrophenone**, a key chemical intermediate. It covers its fundamental chemical and physical properties, synthesis protocols with mechanistic insights, analytical characterization, applications in pharmaceutical development, and essential safety and handling procedures.

Core Chemical Identity

4-Chloro-4'-methoxybutyrophenone is a butyrophenone derivative characterized by a chlorine atom on the butyryl chain and a methoxy group on the phenyl ring.[\[1\]](#)

- CAS Number: 40877-19-8[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₁H₁₃ClO₂[\[1\]](#)[\[2\]](#)
- IUPAC Name: 4-chloro-1-(4-methoxyphenyl)butan-1-one[\[1\]](#)[\[3\]](#)
- Synonyms: 3-Chloropropyl 4-methoxyphenyl ketone, γ -Chloro-p-methoxybutyrophenone[\[1\]](#)[\[2\]](#)

Molecular Structure

Caption: 2D structure of **4-Chloro-4'-methoxybutyrophenone**.

Physicochemical Properties

This compound typically appears as an off-white to grey or brownish crystalline powder.[\[1\]](#)[\[4\]](#) It is soluble in organic solvents and sparingly soluble in water.[\[1\]](#) A summary of its key physical and chemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	212.67 g/mol	[2] [3]
Melting Point	32-35 °C	[1] [4]
Boiling Point	343.9 °C at 760 mmHg; 159-163 °C at 2 mmHg	[1] [4]
Density	~1.123 g/cm ³	[1]
Flash Point	145.5 °C	[1]
XLogP3	2.6	[5]
Topological Polar Surface Area	26.3 Å ²	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]

Synthesis and Mechanistic Considerations

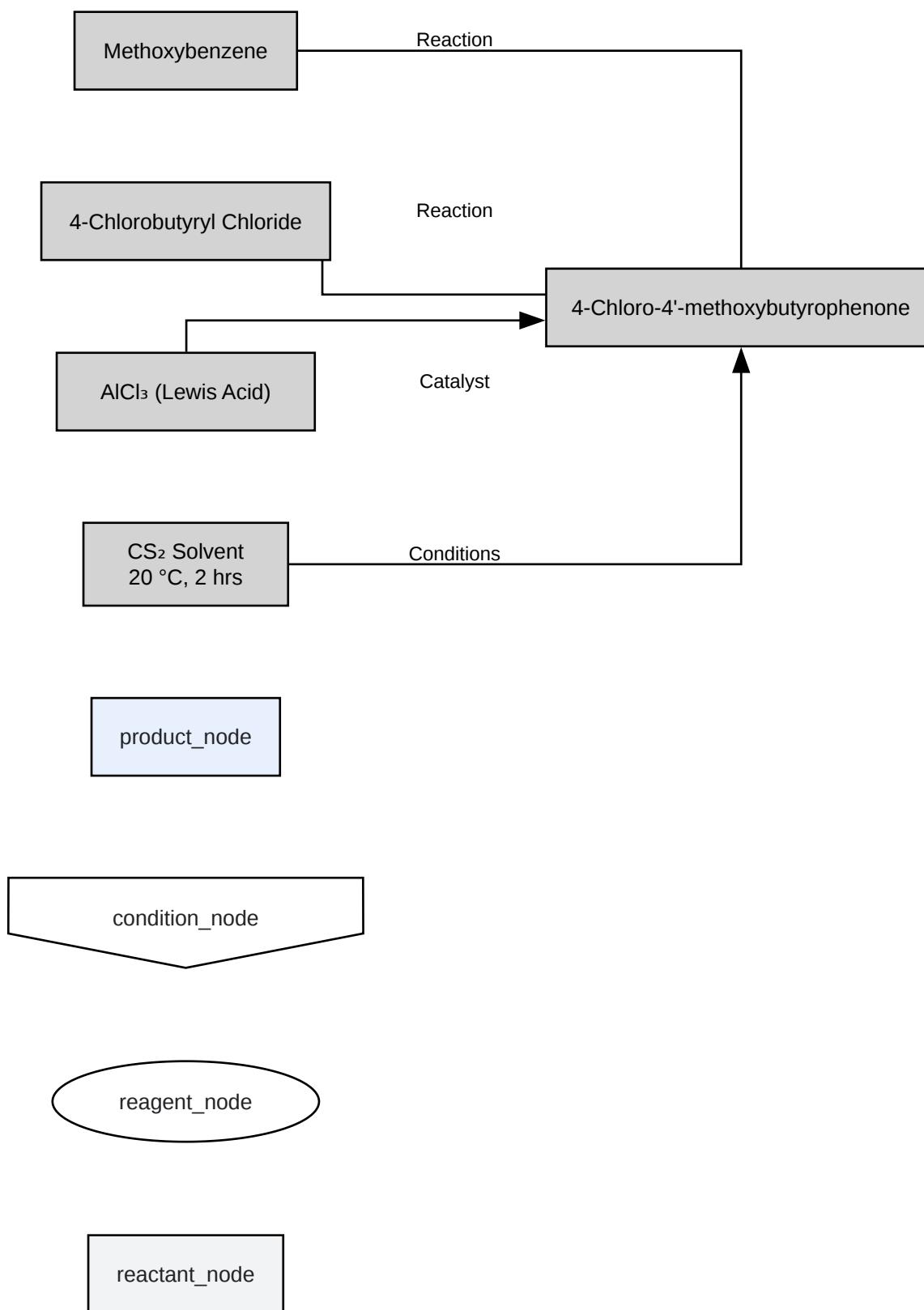
Primary Synthetic Route: Friedel-Crafts Acylation

The most common laboratory and industrial synthesis of **4-Chloro-4'-methoxybutyrophenone** involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride.

[\[1\]](#)

Reaction: Methoxybenzene + 4-Chlorobutyryl Chloride → **4-Chloro-4'-methoxybutyrophenone**

This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is typically performed in a non-polar solvent like carbon disulfide (CS₂) at controlled temperatures.[\[1\]](#)



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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Mechanistic Insight: The role of the aluminum chloride catalyst is paramount. It coordinates with the acyl chloride, specifically the carbonyl oxygen and the chlorine atom, forming a highly electrophilic acylium ion. The electron-rich anisole ring then acts as a nucleophile, attacking the acylium ion. The methoxy group is an ortho-, para-directing activator, leading to the substitution primarily at the para position due to less steric hindrance, which results in the desired 4'-methoxy product.

Analytical Characterization

To confirm the identity and purity of synthesized **4-Chloro-4'-methoxybutyrophenone**, several analytical techniques are employed.

- **Infrared (IR) Spectroscopy:** The IR spectrum will show characteristic absorption bands. A strong peak around 1680 cm^{-1} corresponds to the $\text{C}=\text{O}$ (carbonyl) stretch of the ketone, conjugated to the aromatic ring. Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region indicate $\text{C}=\text{C}$ stretching within the aromatic ring. The $\text{C}-\text{O}$ stretching of the methoxy group will appear around 1250 cm^{-1} and 1030 cm^{-1} , and the $\text{C}-\text{Cl}$ stretch will be observed in the fingerprint region, typically around $750\text{-}650\text{ cm}^{-1}$.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum will display distinct signals: a singlet for the methoxy protons ($-\text{OCH}_3$) at approximately 3.8 ppm , aromatic protons as two doublets in the $6.9\text{-}8.0\text{ ppm}$ range, and three multiplets for the aliphatic protons of the butyryl chain.
 - ^{13}C NMR: The spectrum will show a signal for the carbonyl carbon around 198 ppm , signals for the aromatic carbons (with the carbon attached to the methoxy group being highly shielded), a signal for the methoxy carbon around 55 ppm , and signals for the three aliphatic carbons.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately $3:1$, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development

4-Chloro-4'-methoxybutyrophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate or building block in the synthesis of more complex molecules.^[1] Its bifunctional nature—a reactive ketone and an alkyl chloride—allows for a variety of subsequent chemical transformations.

The chloro and methoxy groups are common substituents in drug molecules, influencing properties like binding affinity, metabolic stability, and bioavailability.^{[6][7]} While specific pathways are proprietary, compounds with a similar butyrophenone core, such as 4-chloro-4'-fluorobutyrophenone, are known intermediates in the synthesis of antipsychotic drugs like Haloperidol.^{[8][9]} This suggests that **4-Chloro-4'-methoxybutyrophenone** is a valuable precursor for creating libraries of compounds for lead discovery and optimization in medicinal chemistry.^[10]

Safety, Handling, and Toxicology

Hazard Identification: This chemical is classified as a hazardous substance.

- GHS Hazard Statements:
 - H315: Causes skin irritation.^{[3][5]}
 - H319: Causes serious eye irritation.^{[3][5]}
 - H335: May cause respiratory irritation.^{[3][5]}
- Signal Word: Warning^{[3][5]}
- Hazard Codes: C (Corrosive)^{[1][4]}

Precautionary Measures and First Aid: Due to its hazardous nature, strict safety protocols must be followed.

Detailed Handling Protocol

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.^{[11][12]} Ensure that eyewash stations and safety showers are readily accessible.^[13]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[11][13]
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1][12]
 - Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][12]
- Handling Procedures: Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][11]
 - If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[1][11]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][11]
 - If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice. [11]

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References

- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-4'-methoxybutyrophenone | C11H13ClO2 | CID 96414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-4'-METHOXYBUTYROPHENONE | 40877-19-8 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. drughunter.com [drughunter.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
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